molecular formula C10H10F3NOS B14073590 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14073590
M. Wt: 249.25 g/mol
InChI Key: FBOLFERSBWKMFX-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-amino-5-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the ketone group.

    3-Amino-5-(trifluoromethylthio)benzaldehyde: This compound lacks the propan-2-one moiety and has an aldehyde group instead.

    1-(3-Amino-5-(trifluoromethylthio)phenyl)ethanone: This compound has a shorter carbon chain compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including an amino group, a trifluoromethylthio group, and a ketone functional group. These characteristics contribute to its diverse biological activities, making it a candidate for therapeutic applications.

  • Molecular Formula : C11H12F3NOS
  • Molecular Weight : 249.25 g/mol
  • Structural Features :
    • Amino Group (-NH2) : Facilitates hydrogen bonding with biological molecules.
    • Trifluoromethylthio Group (-SCF3) : Enhances lipophilicity and membrane permeability, potentially increasing the compound's bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The presence of the amino group allows for interactions with active sites of enzymes, while the trifluoromethylthio group may enhance binding affinity due to increased hydrophobic interactions. This dual functionality could modulate various metabolic pathways, making it a candidate for drug development targeting specific enzymes.

Receptor Binding

The structural characteristics of the compound suggest it may bind to specific receptors within biological systems. Preliminary studies have indicated that compounds with similar structural motifs can act as receptor antagonists or agonists, influencing cellular signaling pathways.

Case Studies

  • Anticonvulsant Activity :
    A study explored a series of compounds with similar structures and found that those containing trifluoromethylthio groups exhibited significant anticonvulsant effects in animal models. The mechanism was attributed to inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors .
  • ADME-Tox Properties :
    The compound's favorable absorption, distribution, metabolism, and excretion (ADME) properties were highlighted in pharmacokinetic studies, indicating potential for further preclinical development .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
Enzyme InhibitionBinding to active sites; modulation of metabolic pathways
Receptor InteractionPotential agonist/antagonist effects on signaling pathways
AnticonvulsantInhibition of sodium/calcium currents; TRPV1 antagonism
ADME-Tox PropertiesFavorable pharmacokinetic profile

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)2-7-3-8(14)5-9(4-7)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

FBOLFERSBWKMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)N

Origin of Product

United States

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